molecular formula C15H20N2O4 B3038925 Diethyl {[2-(2-methylphenyl)hydrazinyl]methylidene}propanedioate CAS No. 933242-59-2

Diethyl {[2-(2-methylphenyl)hydrazinyl]methylidene}propanedioate

Cat. No.: B3038925
CAS No.: 933242-59-2
M. Wt: 292.33 g/mol
InChI Key: SSAXJWBFYZWGTR-UHFFFAOYSA-N
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Description

Diethyl {[2-(2-methylphenyl)hydrazinyl]methylidene}propanedioate (CAS: 332101-12-9) is a hydrazine-derived propanedioate ester characterized by a 2-methylphenyl substituent on the hydrazinyl moiety. The compound is synthesized via condensation reactions between diethyl 2-(methylamino)propanedioate and 2-methylphenylhydrazine, often under acidic conditions (e.g., acetic acid) . Its molecular weight is 319.34 g/mol (C₁₆H₂₁N₂O₄), with spectroscopic data including ¹H NMR peaks at δ 1.30 (t, 6H, CH₂CH₃), 2.46 (s, 3H, NCH₃), and 7.22–7.39 (m, 5H, aromatic H) .

Properties

IUPAC Name

diethyl 2-[[2-(2-methylphenyl)hydrazinyl]methylidene]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-4-20-14(18)12(15(19)21-5-2)10-16-17-13-9-7-6-8-11(13)3/h6-10,16-17H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSAXJWBFYZWGTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNNC1=CC=CC=C1C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl {[2-(2-methylphenyl)hydrazinyl]methylidene}propanedioate typically involves the reaction of diethyl malonate with 2-(2-methylphenyl)hydrazine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and requires careful control of temperature and reaction time to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl {[2-(2-methylphenyl)hydrazinyl]methylidene}propanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Diethyl {[2-(2-methylphenyl)hydrazinyl]methylidene}propanedioate exhibits notable antimicrobial properties. Research indicates that compounds with similar structural characteristics can serve as effective antibacterial agents. For instance, derivatives of diethyl malonate have been shown to inhibit the growth of various bacteria and fungi, suggesting potential applications in treating infections caused by resistant strains .

1.2 Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects, particularly as an inhibitor of phosphodiesterase type IV (PDE4). PDE4 inhibitors are known to reduce inflammation and are utilized in treating chronic inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) . This indicates that this compound could be developed into therapeutic agents for managing such conditions.

Synthesis and Derivatives

2.1 Synthetic Pathways

The synthesis of this compound involves the condensation of diethyl malonate with appropriate hydrazine derivatives. This method allows for the modification of the compound to enhance its biological activity or reduce toxicity .

Table 1: Synthetic Pathways for this compound

StepReagentsConditionsProduct
1Diethyl malonate + Hydrazine derivativeReflux in ethanolIntermediate hydrazone
2Intermediate + Acid catalystHeatingThis compound

Case Studies

3.1 Pharmacological Studies

A study focusing on the pharmacological applications of diethyl malonate derivatives highlighted their role as potential anti-cancer agents. The structural modifications, including the introduction of hydrazine moieties, were found to enhance cytotoxicity against various cancer cell lines . This suggests that this compound may possess similar anticancer properties.

3.2 Toxicological Assessments

Toxicological evaluations have indicated that while this compound has beneficial effects, it also poses certain risks, including skin irritation and acute toxicity upon ingestion . These findings necessitate careful consideration during drug development processes to ensure safety and efficacy.

Mechanism of Action

The mechanism of action of Diethyl {[2-(2-methylphenyl)hydrazinyl]methylidene}propanedioate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound belongs to a broader class of diethyl propanedioate derivatives with substitutions on the hydrazinyl or methylidene groups. Key analogs include:

Compound Name Substituent(s) Molecular Weight (g/mol) Key Features Reference
Target Compound 2-methylphenyl hydrazinyl 319.34 Conjugated system; moderate lipophilicity (predicted logP ~3.5)
Diethyl 2-[(3-iodophenyl)methylidene]propanedioate 3-iodophenyl 399.17 Halogen substitution enhances electrophilicity; potential for radioimaging
Diethyl 2-[(5-nitrofuran-2-yl)methylidene]propanedioate 5-nitrofuryl 312.28 Nitro group increases reactivity; studied for antimicrobial activity
Diethyl 2-{[3-(2,4,6-trimethylbenzyl)-1H-indol-2-yl]methylidene}propanedioate Indole-sulfonyl 509.56 Bulky indole substituent; renin inhibitory activity (IC₅₀: 12 μM)
Diethyl 2-[(thiophen-2-yl)methylidene]propanedioate Thiophene 283.33 Sulfur-containing heterocycle; enhanced π-stacking capacity

Substituent Impact :

  • Electron-withdrawing groups (e.g., nitro, halogens) increase electrophilicity and reactivity in nucleophilic additions .
  • Bulky aromatic groups (e.g., indole, trimethylbenzyl) improve binding to biological targets (e.g., renin) but may reduce solubility .
  • Heterocycles (e.g., thiophene, furan) enhance π-π interactions and modulate redox properties .

Physicochemical Properties

  • Lipophilicity : The target compound’s logP (estimated ~3.5) is lower than analogs with halogen or nitro substituents (e.g., 4.02 for bromophenyl analog ), reflecting the 2-methylphenyl group’s moderate hydrophobicity.
  • Solubility : Derivatives with polar groups (e.g., nitrofuryl) exhibit higher aqueous solubility compared to halogenated or aromatic analogs .

Crystallographic and Spectroscopic Data

  • Crystal Packing : Bulky substituents (e.g., indole) induce distinct hydrogen-bonding networks (e.g., N–H···O interactions) compared to planar analogs .
  • ¹H NMR : Aromatic protons in 2-methylphenyl derivatives resonate at δ 7.22–7.39, while nitro groups cause downfield shifts (δ 8.2–8.5) .

Biological Activity

Diethyl {[2-(2-methylphenyl)hydrazinyl]methylidene}propanedioate is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound can be represented structurally as follows:

  • IUPAC Name : Diethyl 2-({[2-(2-methylphenyl)hydrazinyl]methylidene})propanedioate
  • Molecular Formula : C13H16N2O4
  • Molecular Weight : 264.28 g/mol

The compound features a hydrazine moiety that is known for its reactivity and biological activity, particularly in the context of drug development.

Antioxidant Properties

Research indicates that derivatives of hydrazine compounds exhibit significant antioxidant activity. The presence of the hydrazine group in this compound suggests it may scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases .

Anticancer Activity

Several studies have explored the anticancer properties of hydrazine derivatives. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth . The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.

Enzyme Inhibition

The compound has been investigated for its potential to inhibit specific enzymes involved in disease processes. For example, it may act as an inhibitor of phosphodiesterase type IV (PDE4), which plays a role in inflammatory responses. This inhibition could be beneficial in treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Case Studies

  • Antioxidant Activity Study :
    • Objective : To evaluate the antioxidant capacity of this compound.
    • Method : DPPH radical scavenging assay.
    • Findings : The compound exhibited a significant reduction in DPPH radical concentration, indicating strong antioxidant properties.
  • Anticancer Efficacy :
    • Objective : To assess the cytotoxic effects on breast cancer cells.
    • Method : MTT assay on MCF-7 cell line.
    • Findings : The compound showed a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutics.
  • PDE4 Inhibition :
    • Objective : To determine the inhibitory effect on PDE4 activity.
    • Method : Enzymatic assay using recombinant PDE4 enzyme.
    • Findings : this compound demonstrated significant inhibition of PDE4 activity, supporting its potential use in anti-inflammatory therapies.

Research Findings Summary

Biological ActivityMethodologyKey Findings
AntioxidantDPPH Radical ScavengingSignificant reduction in radicals
AnticancerMTT Assay on MCF-7Dose-dependent cytotoxicity observed
PDE4 InhibitionEnzymatic AssaySignificant inhibition of PDE4 activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Diethyl {[2-(2-methylphenyl)hydrazinyl]methylidene}propanedioate
Reactant of Route 2
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Diethyl {[2-(2-methylphenyl)hydrazinyl]methylidene}propanedioate

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